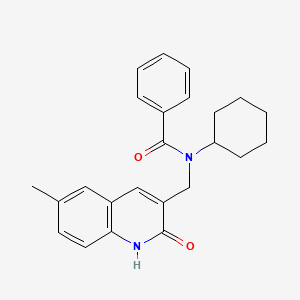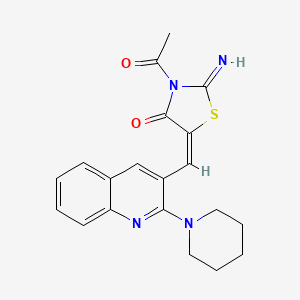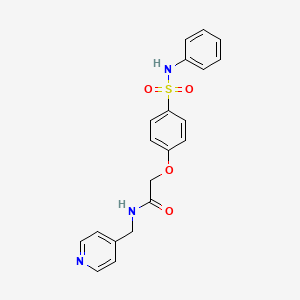
2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-4-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(N-phenylsulfamoyl)phenoxy)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly referred to as PSB-0739 and has been found to have significant biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of PSB-0739 involves its binding to the allosteric site of the mGluR5 receptor, which enhances the receptor's activity. This leads to an increase in the release of neurotransmitters such as glutamate, which play a crucial role in various neurological processes. The enhanced activity of mGluR5 receptors has been associated with improved cognitive function and reduced anxiety and depression symptoms.
Biochemical and Physiological Effects
PSB-0739 has been found to have significant biochemical and physiological effects that make it a promising candidate for further research. The compound has been shown to improve cognitive function, reduce anxiety and depression symptoms, and enhance synaptic plasticity. Additionally, PSB-0739 has been found to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PSB-0739 is its high purity and yield, which makes it suitable for use in scientific research. Additionally, the compound has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of PSB-0739 is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on PSB-0739. One area of research is the development of more potent and selective allosteric modulators of mGluR5 receptors. Additionally, further research is needed to understand the long-term effects of PSB-0739 on the central nervous system and its potential applications in the treatment of various neurological disorders. Finally, research is needed to identify potential side effects and toxicity of PSB-0739, which may limit its use in clinical settings.
Conclusion
In conclusion, PSB-0739 is a promising chemical compound that has significant potential applications in various fields of scientific research. The compound has been extensively studied and has been found to have significant biochemical and physiological effects. Further research is needed to fully understand the potential applications and limitations of PSB-0739, but the compound shows great promise in the treatment of various neurological disorders.
Synthesemethoden
The synthesis of PSB-0739 involves several steps starting from commercially available starting materials. The first step involves the synthesis of 4-(N-phenylsulfamoyl)phenol, which is then reacted with 4-chloromethylpyridine to yield the final product, PSB-0739. The synthesis of this compound has been optimized to yield high purity and yield, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
PSB-0739 has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research has been in the field of neuroscience, where this compound has been found to have significant effects on the central nervous system. PSB-0739 has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5), which is involved in various neurological disorders such as schizophrenia, anxiety, and depression.
Eigenschaften
IUPAC Name |
2-[4-(phenylsulfamoyl)phenoxy]-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c24-20(22-14-16-10-12-21-13-11-16)15-27-18-6-8-19(9-7-18)28(25,26)23-17-4-2-1-3-5-17/h1-13,23H,14-15H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATCJXRMUCFNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


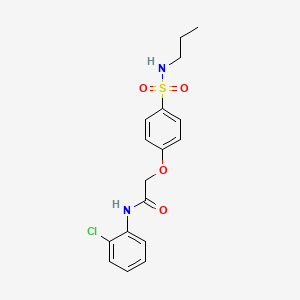
![N-(3-chloro-4-fluorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7700037.png)
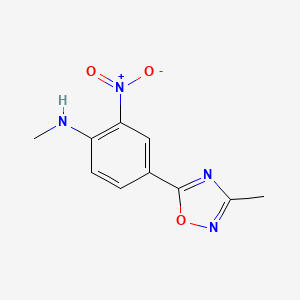
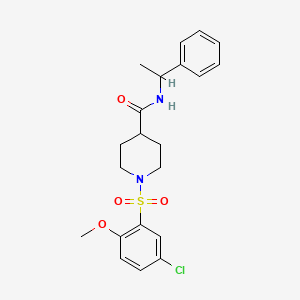
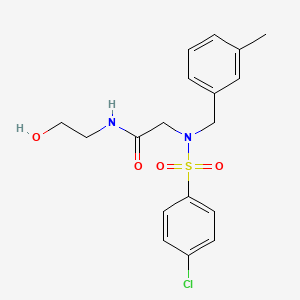
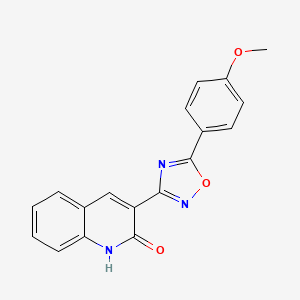


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B7700084.png)
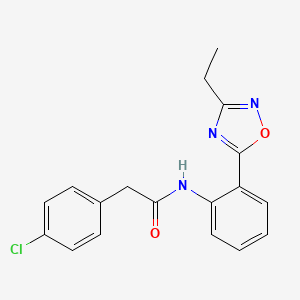
![N'-[[4-(2-amino-2-oxoethoxy)phenyl]methylideneamino]-N-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B7700111.png)
